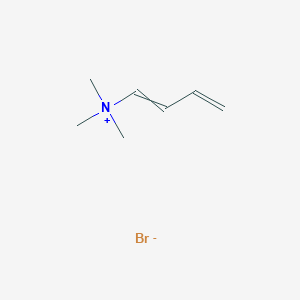
N,N,N-Trimethylbuta-1,3-dien-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethylbuta-1,3-dien-1-aminium bromide is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including industrial and scientific research. The structure of this compound includes a positively charged nitrogen atom bonded to three methyl groups and a buta-1,3-dienyl group, with a bromide anion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylbuta-1,3-dien-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethylamine with buta-1,3-dienyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained at around 50-60°C to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethylbuta-1,3-dien-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other anions, such as chloride or iodide, through metathesis reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Silver nitrate in an aqueous medium for halide exchange.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Scientific Research Applications
N,N,N-Trimethylbuta-1,3-dien-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to fix tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N,N-Trimethylbuta-1,3-dien-1-aminium bromide involves its interaction with biological membranes. The positively charged ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis or increased permeability, making it useful in applications such as antimicrobial agents and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with a longer alkyl chain, commonly used as a surfactant.
Cetyltrimethylammonium bromide: Known for its use in the synthesis of nanoparticles and as a phase transfer catalyst.
Tetrabutylammonium bromide: Often used as a phase transfer catalyst and in the preparation of other tetrabutylammonium salts.
Uniqueness
N,N,N-Trimethylbuta-1,3-dien-1-aminium bromide is unique due to its buta-1,3-dienyl group, which imparts specific chemical reactivity and properties. This makes it particularly useful in applications requiring specific interactions with biological membranes or in reactions where the diene functionality is advantageous.
Properties
CAS No. |
64194-53-2 |
|---|---|
Molecular Formula |
C7H14BrN |
Molecular Weight |
192.10 g/mol |
IUPAC Name |
buta-1,3-dienyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C7H14N.BrH/c1-5-6-7-8(2,3)4;/h5-7H,1H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
BPMDYPKZJJVIOO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C=CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
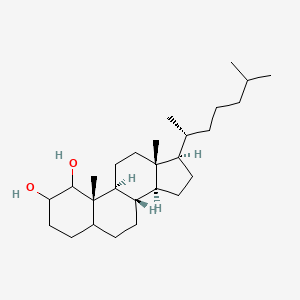
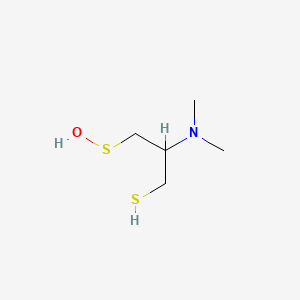
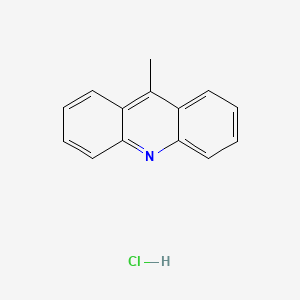
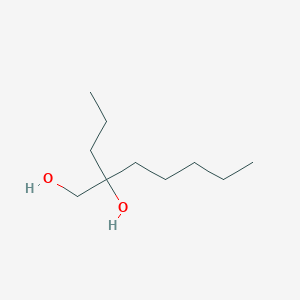

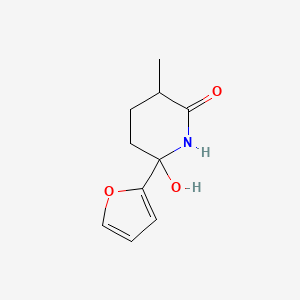

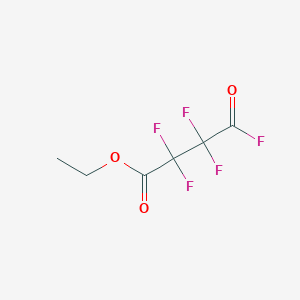
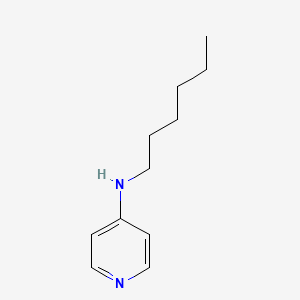
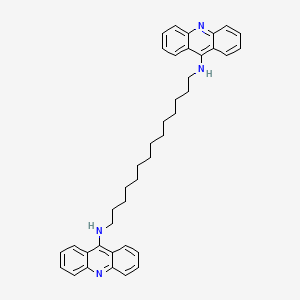
![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)
